molecular formula C21H19N3O4 B2981743 N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 941904-38-7

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2981743
CAS No.: 941904-38-7
M. Wt: 377.4
InChI Key: DEOKARKAQSTQBB-UHFFFAOYSA-N
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Description

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a 1,2-dihydropyridinone core. The molecule features an N-ethyl group, an N-phenyl substituent, and a 3-nitrobenzyl moiety at the 1-position of the pyridine ring.

Properties

IUPAC Name

N-ethyl-1-[(3-nitrophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-2-23(17-9-4-3-5-10-17)21(26)19-12-7-13-22(20(19)25)15-16-8-6-11-18(14-16)24(27)28/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOKARKAQSTQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dihydropyridine structure, which is known for its diverse biological activities. The presence of the nitrobenzyl group is particularly notable as it can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs display minimum inhibitory concentration (MIC) values in the low microgram per milliliter range against various pathogens. The compound in focus has shown promise in preliminary tests against bacteria such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Pathogen
This compound0.25Staphylococcus aureus
Similar Derivative0.22E. coli

Anti-inflammatory Effects

The anti-inflammatory potential of compounds similar to N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine has been documented in various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting a mechanism that may involve the modulation of immune responses .

Antioxidant Activity

Dihydropyridine derivatives are also recognized for their antioxidant properties. The presence of the carbonyl group in the structure allows for electron donation, which can neutralize free radicals. In vitro assays have demonstrated that these compounds can significantly reduce oxidative stress markers in cell cultures .

The biological activity of N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : Interaction with various receptors could alter signaling pathways related to inflammation and cell proliferation.
  • Radical Scavenging : The structural features allow it to effectively scavenge free radicals, thus providing protective effects against oxidative damage.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Antimicrobial Efficacy : A study evaluated several dihydropyridine derivatives against clinical isolates of bacteria. The results indicated that modifications at the phenyl ring significantly enhanced antimicrobial activity .
  • Inflammation Model : In a murine model of inflammation, a derivative exhibited a notable reduction in paw edema when administered prior to inflammatory stimuli, underscoring its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares a 1,2-dihydropyridinone backbone with several derivatives, differing primarily in substituents. Key analogs include:

Compound Name Substituents Key Structural Features
1-(3-Nitrobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide N-(4-nitrophenyl), 3-nitrobenzyl at 1-position Dual nitro groups (3-nitrobenzyl and 4-nitrophenyl) enhance electron-withdrawing effects.
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-bromo-2-methylphenyl group Bromine and methyl substituents introduce steric bulk; near-planar conformation (8.38° dihedral angle).
N-(3-Chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide 3-chloro-2-methylphenyl group Isostructural with bromo analog; chlorine substitution affects bond lengths and packing.

Structural and Electronic Comparisons

  • Substituent Effects: The N-ethyl and N-phenyl groups in the target compound likely increase steric hindrance compared to the smaller N-(4-nitrophenyl) group in . This may reduce crystallinity or alter solubility. Halogen substituents (Br, Cl) in influence molecular weight and van der Waals interactions, with bromine’s larger atomic radius increasing crystal density compared to chlorine.
  • Conformational Analysis :

    • The near-planar conformation observed in (dihedral angle: 8.38°) arises from π-conjugation via the amide bridge. The target compound’s bulkier substituents may perturb this planarity, affecting electronic delocalization.

Hydrogen Bonding and Crystal Packing

  • N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide : Likely forms intermolecular N–H···O hydrogen bonds similar to , but the nitro group may participate in additional interactions (e.g., C–H···O).
  • Compound : Exhibits centrosymmetric dimers via N–H···O bonds, a feature common in carboxamides. The target compound’s ethyl and phenyl groups could disrupt such dimerization, leading to alternative packing motifs.

Research Implications

  • Pharmaceutical Relevance : While biological data are absent in the evidence, structural similarities to and imply possible kinase inhibition or antimicrobial activity, warranting further study.

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